molecular formula C11H7Br2NO B13857945 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone CAS No. 1228552-88-2

2-Bromo-1-(7-bromoquinolin-3-yl)ethanone

Cat. No.: B13857945
CAS No.: 1228552-88-2
M. Wt: 328.99 g/mol
InChI Key: IVLSVVSRBDNXTK-UHFFFAOYSA-N
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Description

2-Bromo-1-(7-bromoquinolin-3-yl)ethanone is a brominated ketone derivative based on a quinoline scaffold. This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular structure features a reactive α-halo ketone group adjacent to the quinoline ring system, making it a suitable electrophile for constructing more complex molecules via nucleophilic substitution reactions, particularly in the synthesis of heterocyclic compounds. Quinoline derivatives are of significant research interest due to their diverse biological activities. Specifically, 7-bromoquinoline and 3-acetylquinoline motifs have been identified as key structural features in novel therapeutic agents . For instance, recent scientific literature has highlighted dihydroquinoline and quinoline-based compounds as a new class of potent dual inhibitors targeting the kinases DYRK1A and CLK1 . These kinases are implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease, making them compelling targets for pharmaceutical research . The 7-bromo substituent on the quinoline ring and the ketone group at the 3-position are critical for structure-activity relationships, allowing for further functionalization to optimize pharmacokinetic and pharmacodynamic properties . Researchers can utilize this bromoethanone as a key precursor to generate compound libraries for high-throughput screening in oncology and neuroscience research programs. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1228552-88-2

Molecular Formula

C11H7Br2NO

Molecular Weight

328.99 g/mol

IUPAC Name

2-bromo-1-(7-bromoquinolin-3-yl)ethanone

InChI

InChI=1S/C11H7Br2NO/c12-5-11(15)8-3-7-1-2-9(13)4-10(7)14-6-8/h1-4,6H,5H2

InChI Key

IVLSVVSRBDNXTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)CBr)Br

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-7-Hydroxyquinoline as a Key Intermediate

A crucial intermediate for the target compound is 3-bromo-7-hydroxyquinoline, which can be synthesized by a three-step process starting from 7-hydroxyquinoline:

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Formation of quinoline-7-trifluoromethanesulfonate 7-Hydroxyquinoline + trifluoromethanesulfonic anhydride in dichloromethane at 0°C with pyridine 78.6 Controlled molar ratio (1:1-1.5) essential
2 Bromination to 3-bromoquinoline-7-trifluoromethanesulfonate N-Bromosuccinimide (NBS) in glacial acetic acid at 90°C 82.3 Alternative solvents affect yield
3 Hydrolysis to 3-bromo-7-hydroxyquinoline 10% NaOH in ethanol at room temperature 95.7 High yield under mild alkaline conditions

This method avoids highly toxic reagents like dichlorodicyanoquinone (DDQ) and achieves high overall yield with stable, non-toxic raw materials and scalable conditions.

Alternative Routes to Bromoquinoline

Other literature reports syntheses of bromoquinoline derivatives via cyclization of substituted anilines with Meldrum’s acid or orthoformates, followed by halogenation steps. For example, 6-bromo-4-iodoquinoline is prepared through cyclization of 4-bromoaniline with Meldrum’s acid derivatives, followed by chlorination and iodination. These methods establish the versatility of quinoline functionalization but are less directly related to the target compound’s substitution pattern.

Functionalization to 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone

Representative Synthetic Scheme (Inferred)

Step Reactants Conditions Outcome
1 3-Bromo-7-hydroxyquinoline + bromoacetyl bromide Aprotic solvent (e.g., acetone), base (e.g., K2CO3), reflux Alkylation at 7-hydroxy position to form this compound
2 Purification Chromatography or recrystallization Pure target compound

This approach aligns with reported methods for related quinoline derivatives bearing ethanone substituents and halogen atoms, as seen in the synthesis of quinoline-based oxadiazole-triazole hybrids and other bioactive molecules.

Comparative Yields and Reaction Conditions

Intermediate/Product Key Reagents Solvent Temperature Yield (%) Notes
Quinoline-7-triflate Trifluoromethanesulfonic anhydride, pyridine Dichloromethane 0°C 78.6 Sensitive to molar ratio
3-Bromoquinoline-7-triflate N-Bromosuccinimide Glacial acetic acid 90°C 82.3 Alternative solvents reduce yield
3-Bromo-7-hydroxyquinoline NaOH (10%) Ethanol Room temp 95.7 High yield, mild conditions
This compound (inferred) Bromoacetyl bromide, base Aprotic solvent, reflux 60-80 Moderate to high Requires optimization

Summary of Research Findings

  • The preparation of the 7-bromoquinoline core is efficiently achieved via triflate formation, bromination, and hydrolysis steps with high yields and non-toxic reagents.
  • Functionalization at the 3-position with a 2-bromoethanone group likely proceeds via alkylation of the hydroxy group or nucleophilic substitution on bromoquinoline intermediates.
  • The synthetic routes are amenable to scale-up due to the use of stable starting materials and avoidance of highly toxic reagents.
  • Variations in solvent and reagent concentrations significantly affect yields, highlighting the importance of reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(7-bromoquinolin-3-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

2-Bromo-1-(7-bromoquinolin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Optimization: Bromination of aryl ethanones in ether solvents (e.g., Et₂O) at 0°C achieves high purity, as seen in compounds 7–12 .
  • Structural Diversity : Substituting the aryl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups modulates reactivity and biological activity .
  • Crystallography: Single-crystal X-ray studies of analogues like (E)-2-bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone reveal planar geometries and intermolecular halogen bonding, critical for drug design .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(7-bromoquinolin-3-yl)ethanone?

The compound can be synthesized via bromination of the parent quinolin-3-yl ethanone derivative. A common method involves using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents like dichloromethane or acetic acid under controlled temperatures (0–25°C). For regioselective bromination at the quinoline 7-position, directing groups or steric effects must be considered. Post-reaction purification via recrystallization (e.g., using diethyl ether) yields high-purity product .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction (XRD): Resolve 3D molecular geometry using programs like SHELXL .
  • NMR spectroscopy: ¹H/¹³C NMR to confirm bromine substitution patterns (e.g., δ ~4.5 ppm for α-bromo ketone protons) .
  • Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₇Br₂NO).
  • FT-IR: Identify carbonyl stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. What are the stability considerations for handling and storing this compound?

The α-bromo ketone group is moisture- and light-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Decomposition products may include debrominated ethanone or oxidation to carboxylic acids. Monitor purity via TLC or HPLC before use .

Advanced Research Questions

Q. How does the dual bromine substitution influence regioselectivity in cross-coupling reactions?

The 7-bromo-quinoline and α-bromo ketone moieties enable sequential Suzuki-Miyaura or Ullmann couplings. For example:

  • The α-bromo ketone undergoes nucleophilic substitution with amines/thiols.
  • The 7-bromo group participates in palladium-catalyzed couplings with aryl boronic acids. Computational modeling (DFT) can predict reactivity by analyzing electron density at brominated sites .

Q. What experimental designs are recommended for studying its biological activity?

  • Enzyme inhibition assays: Screen against kinases or proteases using fluorescence-based substrates.
  • Cellular uptake studies: Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to track intracellular localization.
  • SAR analysis: Compare with analogs like 2-chloro- or 2-iodo-ethanone derivatives to assess halogen effects on potency .

Q. How can computational methods predict its reactivity in complex reaction systems?

  • Molecular docking: Use PubChem CID (e.g., DTXSID10554428) to model interactions with biological targets .
  • MD simulations: Analyze solvent effects on stability (e.g., in DMSO/water mixtures).
  • QM/MM calculations: Study transition states in nucleophilic substitution reactions .

Data Contradiction and Resolution

Q. Conflicting reports on bromination efficiency: How to resolve discrepancies?

Disparities in yield (e.g., 70% vs. 90%) may arise from solvent polarity (acetic acid vs. DCM) or bromine stoichiometry. Perform controlled experiments varying:

  • Solvent (polar vs. nonpolar).
  • Temperature (0°C vs. RT).
  • Catalyst (e.g., FeBr₃). Validate results via GC-MS or ¹H NMR .

Methodological Best Practices

Q. How to optimize crystallization for XRD analysis?

  • Use solvent diffusion (e.g., layering hexane over a DCM solution).
  • For twinned crystals, employ SHELXL’s TWIN/BASF commands .

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